5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target the factor xa (fxa) enzyme , which plays a crucial role in the blood coagulation cascade .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If it indeed targets the fxa enzyme like its analogs, it could affect the blood coagulation cascade , leading to downstream effects such as prevention of blood clot formation.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , which suggests that this compound might also have favorable pharmacokinetic properties.
Result of Action
If it acts similarly to its analogs, it could potentially inhibit the function of the fxa enzyme , thereby preventing the formation of blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a suitable pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate. Sulfonamide-containing compounds are known for their antibacterial and anti-inflammatory properties, making this compound a potential lead for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl chloride
- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl fluoride
Uniqueness
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and a pyrrolidinone moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring structure substituted with an ethyl group and a pyrrolidine moiety, along with a sulfonamide functional group. This unique structure is believed to contribute to its biological activity.
- Inhibition of Carbonic Anhydrases (CAs) : Recent studies indicate that sulfonamide derivatives, including this compound, may act as inhibitors of carbonic anhydrases, particularly the transmembrane isoforms CA IX and CA XII. These enzymes are often overexpressed in cancer cells and play a crucial role in tumor growth and metastasis .
- Antitumor Activity : The compound has shown promising results in reducing cell viability in various cancer cell lines under hypoxic conditions, suggesting its potential as an antitumor agent. It has been reported that certain derivatives can inhibit the migration of cancer cells, indicating additional therapeutic potential .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:
Study | Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |
---|---|---|---|---|
Study 1 | HT-29 | 400 | 20 | CA IX inhibition |
Study 2 | MDA-MB-231 | 200 | 25 | Migration inhibition |
Study 3 | MG-63 | 100 | 30 | Hypoxia response |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene and sulfonamide groups significantly affect the inhibitory activity against CAs. For instance, compounds with longer aliphatic chains or specific substitutions showed enhanced activity against CA IX compared to others .
Case Studies
- Case Study on Hypoxic Tumor Microenvironments : In a controlled study examining the effects of the compound on hypoxic conditions, it was found that higher concentrations led to a significant decrease in cell viability in HT-29 and MDA-MB-231 cells. This suggests that the compound could be particularly effective in targeting tumors characterized by low oxygen levels .
- Comparative Analysis with Established Inhibitors : When compared to acetazolamide (AZM), a well-known carbonic anhydrase inhibitor, this compound exhibited superior inhibitory effects on certain cancer cell lines, indicating its potential as a more effective therapeutic agent .
Properties
IUPAC Name |
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-2-8-3-4-10(16-8)17(14,15)12-7-5-9(13)11-6-7/h3-4,7,12H,2,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHMEINLEQFKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.